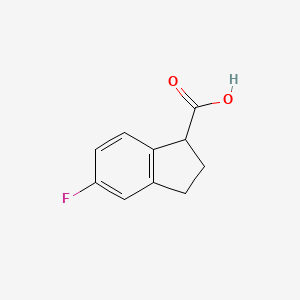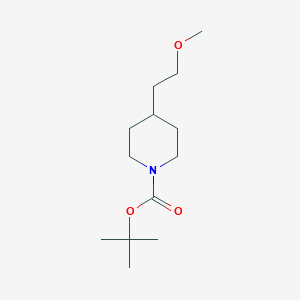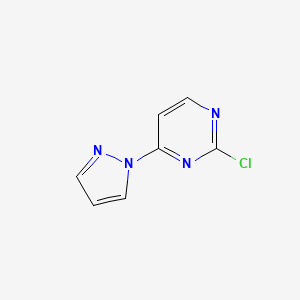![molecular formula C7H5BrFNO B1289073 (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine CAS No. 304876-62-8](/img/structure/B1289073.png)
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine is a chemical entity that can be presumed to have a structure based on a bromo-fluorophenyl group attached to a methylidene hydroxylamine moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related aryl-haloallylamine derivatives, as described in the first paper, involves starting materials such as alpha-methylstyrene or ring-substituted phenylacetic acid derivatives . This suggests that the synthesis of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine could potentially be achieved through similar methods, possibly involving a halogenation step to introduce the bromo and fluoro groups and a subsequent condensation with hydroxylamine.
Molecular Structure Analysis
The second paper discusses the characterization of a structurally related compound using spectroscopic methods and X-ray diffraction . These techniques could be applied to determine the molecular structure of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine. The Hirshfeld surface analysis mentioned in the paper could also be used to examine the intermolecular interactions of the compound, which are crucial for understanding its behavior in different environments.
Chemical Reactions Analysis
Although the provided papers do not directly address the chemical reactions of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine, the first paper indicates that similar arylallylamines can act as enzyme-activated, irreversible inhibitors of monoamine oxidase . This implies that the compound may also participate in biochemical reactions, potentially as an inhibitor of enzymes, depending on its specific structure and substituents.
Physical and Chemical Properties Analysis
The second paper's use of density functional theory (DFT) and various analyses like molecular electrostatic potential (MEP) and natural bond orbital (NBO) could be relevant for predicting the physical and chemical properties of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine . These computational methods can provide insights into the reactivity, stability, and potential applications of the compound, such as its nonlinear optical properties or its interaction with biological molecules like DNA.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
A study presented the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups, showing significant potential for photodynamic therapy in cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitization mechanisms used in photodynamic therapy to treat cancer (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Sensing and Selective Probing
Another study characterized rhodamine B hydroxylamide as a highly selective and sensitive fluorescence probe for detecting copper(II) ions. This property is particularly valuable for direct detection of Cu(2+) in complex biological samples such as human serum, offering a promising tool for biochemical analysis and medical diagnostics (Chen, Jia, Ma, Wang, & Wang, 2009).
Analytical Chemistry Applications
In the realm of analytical chemistry, a study developed a method for determining hydroxylamine and its derivatives in drug formulations using the dye methyl red. This method is notable for its high sensitivity, providing a reliable means for quantitative analysis of hydroxylamine in pharmaceuticals, contributing to quality control and safety assessments (George, Balasubramanian, & Nagaraja, 2007).
Enzyme Inhibition Studies
Research into monoamine oxidase inhibitors has revealed that certain 2-aryl-3-haloallylamine derivatives serve as potent enzyme-activated irreversible inhibitors. Such studies are crucial for developing therapeutic agents targeting neurological and psychiatric disorders, showcasing the broader pharmacological potential of hydroxylamine derivatives (McDonald, Lacoste, Bey, Palfreyman, & Zreika, 1985).
Synthesis of Bioactive Compounds
In the synthesis of bioactive molecules, hydroxylamine derivatives play a pivotal role as intermediates. For instance, research on the development of ketamine derivatives highlighted the synthesis of novel fluoroderivatives, demonstrating the significance of hydroxylamine in synthesizing compounds with potential therapeutic applications (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(NE)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIWEEPJDGUIDT-ONNFQVAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)F)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



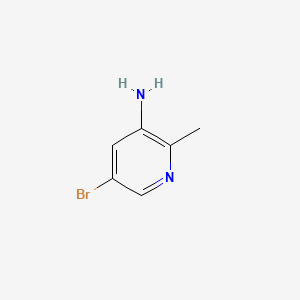

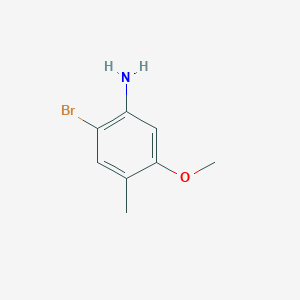
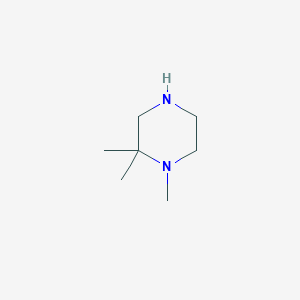
![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)


![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)
